(5-Tert-butyl-1,3-oxazol-4-yl)methanesulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Tert-butyl-1,3-oxazol-4-yl)methanesulfonyl fluoride is a chemical compound with the molecular formula C8H12FNO3S and a molecular weight of 221.25 g/mol . It is a member of the oxazole family, which is characterized by a five-membered ring containing one nitrogen and one oxygen atom.
Preparation Methods
The synthesis of (5-Tert-butyl-1,3-oxazol-4-yl)methanesulfonyl fluoride typically involves the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of amino alcohols, carboxylic acids, or carbonyl compounds.
Introduction of the tert-butyl group: This step involves the alkylation of the oxazole ring with tert-butyl halides under basic conditions.
Chemical Reactions Analysis
(5-Tert-butyl-1,3-oxazol-4-yl)methanesulfonyl fluoride undergoes various chemical reactions, including:
Substitution reactions: The sulfonyl fluoride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamides or sulfonate esters.
Oxidation and reduction: The oxazole ring can undergo oxidation to form oxazoles with different oxidation states, and reduction reactions can lead to the formation of oxazolines.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form the corresponding sulfonic acid.
Common reagents used in these reactions include bases (e.g., triethylamine), nucleophiles (e.g., amines, alcohols), and oxidizing or reducing agents (e.g., hydrogen peroxide, sodium borohydride) . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(5-Tert-butyl-1,3-oxazol-4-yl)methanesulfonyl fluoride has several scientific research applications:
Mechanism of Action
The mechanism of action of (5-Tert-butyl-1,3-oxazol-4-yl)methanesulfonyl fluoride involves its interaction with molecular targets such as enzymes. The sulfonyl fluoride group can form covalent bonds with the active sites of enzymes, leading to their inhibition . This interaction can disrupt the normal function of the enzyme, which can be exploited for therapeutic purposes .
Comparison with Similar Compounds
(5-Tert-butyl-1,3-oxazol-4-yl)methanesulfonyl fluoride can be compared with other similar compounds such as:
(5-Tert-butyl-1,3-oxazol-4-yl)methanesulfonamide:
(5-Tert-butyl-1,3-oxazol-4-yl)methanesulfonate: This compound has a sulfonate ester group, which makes it more suitable for certain types of chemical reactions.
The uniqueness of this compound lies in its sulfonyl fluoride group, which provides distinct reactivity and potential for enzyme inhibition .
Properties
IUPAC Name |
(5-tert-butyl-1,3-oxazol-4-yl)methanesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12FNO3S/c1-8(2,3)7-6(10-5-13-7)4-14(9,11)12/h5H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLLFHBRWXJSXLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(N=CO1)CS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.